Corytuberine, pentahydrate

Description

Contextualization within Aporphine (B1220529) Isoquinoline (B145761) Alkaloid Research

Corytuberine (B190840) is classified as an aporphine alkaloid, which is the second-largest group of isoquinoline alkaloids after the benzylisoquinolines. wikipedia.org Aporphine alkaloids are characterized by a core tetracyclic ring system derived from a dibenzo[de,g]quinoline skeleton. ontosight.aiasianpubs.org These compounds are found in numerous plant families and are known for their diverse pharmacological effects. wikipedia.orgasianpubs.org

Research into aporphine alkaloids is extensive, driven by their structural similarity to well-known compounds like morphine and their wide range of biological activities, including neuroprotective, anti-inflammatory, and analgesic properties. wikipedia.orgmedkoo.com Corytuberine is a significant member of this class and has been isolated from various plant species, including those of the Corydalis genus, Magnolia officinalis, and Neolitsea konishii. medkoo.comnih.gov Its biosynthesis in nature occurs through the oxidation and subsequent cyclization of the benzylisoquinoline alkaloid (S)-reticuline, a critical step in forming the characteristic aporphine backbone. wikipedia.org

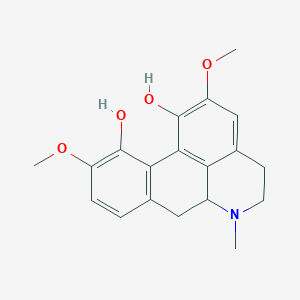

Structural Classification and Chirality of Corytuberine

The chemical structure of corytuberine is defined by the aporphine framework substituted with two hydroxy groups at positions 1 and 11, and two methoxy (B1213986) groups at positions 2 and 10. nih.govebi.ac.uk The systematic IUPAC name for this compound is (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol. nih.gov

A crucial feature of corytuberine is its chirality. The molecule possesses a stereocenter at the 6a position, and the naturally occurring form is the (S)-enantiomer, also denoted as (+)-corytuberine. nih.govebi.ac.uk This specific three-dimensional arrangement is fundamental to its biological activity and interactions with molecular targets. The pentahydrate form includes five molecules of water in its crystal structure, which affects its molecular weight and other physical properties. ontosight.ai

Table 1: Chemical and Physical Properties of Corytuberine and its Pentahydrate Form

| Property | Corytuberine | Corytuberine, Pentahydrate |

| Molecular Formula | C19H21NO4 nih.gov | C19H21NO4·5H2O ontosight.ai |

| Molecular Weight | 327.38 g/mol medkoo.com | ~417.45 g/mol |

| IUPAC Name | (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol nih.gov | 5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo(de,g)quinoline-1,11-diol, pentahydrate, (S)- ontosight.ai |

| Chirality | (S)-enantiomer nih.govebi.ac.uk | (S)-enantiomer ontosight.ai |

| CAS Number | 517-56-6 nih.gov | Not specified |

| Classification | Aporphine Alkaloid nih.gov | Aporphine Alkaloid Hydrate (B1144303) |

Significance of Corytuberine as a Natural Product Scaffold

Natural products are a vital source of inspiration for drug discovery, largely because their structures have been evolutionarily refined to interact with biological macromolecules. hebmu.edu.cnnih.gov The core structures of these natural products are often referred to as "privileged scaffolds" because they can serve as a foundation for developing new bioactive compounds. hebmu.edu.cnresearchgate.net

Corytuberine exemplifies such a privileged scaffold. Its rigid, polycyclic aporphine framework provides a three-dimensional architecture that is well-suited for binding to various biological targets. hebmu.edu.cn The functional groups on the corytuberine molecule—the hydroxyl and methoxy groups—can be chemically modified to create derivatives with altered potency, selectivity, and pharmacokinetic properties. hebmu.edu.cnnih.gov The exploration of natural product scaffolds like corytuberine is a key strategy in medicinal chemistry to design compound libraries for screening against various diseases. nih.govrsc.org

Overview of Current Academic Inquiry into this compound

Contemporary research on corytuberine is focused on elucidating its biological mechanisms and exploring its potential as a lead compound in drug development. Academic inquiry has highlighted several areas of interest:

Enzyme Inhibition: Corytuberine has been identified as an inhibitor of malonyl-CoA: acyl carrier protein transacylase (MCAT), an enzyme found in bacteria like Helicobacter pylori. ebi.ac.uk This finding suggests its potential as a starting point for developing novel antibacterial agents. ebi.ac.uk

Cytotoxicity: Studies have shown that corytuberine exhibits cytotoxic effects against certain cancer cell lines, such as SMMC-7721 human hepatoma cells. medchemexpress.com This activity is a common feature among aporphine alkaloids and is being investigated for potential anticancer applications. nih.gov

Neuropharmacological Research: The compound has been observed to interact with dopaminergic and serotonergic systems. medkoo.com Research on synthetic derivatives of related aporphine alkaloids, like apomorphine, is being conducted to develop therapeutics for mitochondrial diseases such as Leigh syndrome, with a focus on retaining anti-cell death effects while minimizing other activities. nih.gov

Biosynthesis and Genetic Regulation: The biosynthetic pathway of aporphine alkaloids, including the conversion of (S)-reticuline to corytuberine by enzymes like CYP80G2, is an active area of research. nih.gov Understanding the genetic regulation of these pathways in plants could enable enhanced production of these valuable compounds. nih.gov

Table 2: Summary of Recent Research Findings on Corytuberine

| Research Area | Key Finding | Potential Implication | Reference(s) |

| Enzyme Inhibition | Inhibits malonyl-CoA: acyl carrier protein transacylase (MCAT) from Helicobacter pylori and Eimeria tenella. | Potential lead compound for developing new antibacterial agents. | ebi.ac.uk |

| Cytotoxicity | Displays cytotoxic activity against SMMC-7721 tumor cells. | Foundation for research into aporphine alkaloids as anticancer agents. | medchemexpress.com |

| Neuropharmacology | Interacts with dopaminergic and serotonergic systems; derivatives studied for anti-cell death effects. | May inform the development of treatments for neurodegenerative and mitochondrial diseases. | medkoo.comnih.gov |

| Anti-inflammatory Activity | Isolated from Annona montana seeds and shown to have anti-inflammatory properties in vitro. | Could be explored for treating inflammatory conditions. | ebi.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFUDAOCYRYAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Origins and Advanced Isolation Methodologies

Botanical Sources and Biogeographical Distribution

Corytuberine (B190840) and its hydrated form are primarily found within a select group of plant families and genera, distributed across various geographical regions.

Menispermaceae: This family of flowering plants, commonly known as the moonseed family, is a significant source of corytuberine. Species within this family are predominantly found in tropical and subtropical regions of the world.

Coptis japonica : Also known as Japanese goldthread, this species belonging to the Ranunculaceae family is another notable botanical source. ebi.ac.ukmedchemexpress.com Native to Japan, it is recognized for its rich alkaloid content, including corytuberine. ebi.ac.ukmedchemexpress.com

Annona montana : Commonly referred to as mountain soursop, this species from the Annonaceae family has been identified as containing corytuberine. nih.gov It is native to Central and South America and is cultivated in other tropical areas.

Podophyllum spp. : While direct evidence of corytuberine in Podophyllum species is not extensively documented, its presence has been confirmed in the closely related Dicranostigma leptopodum of the Papaveraceae family. This suggests a potential for its occurrence in other genera within the same family, including Podophyllum, which are primarily distributed in North America and Asia.

The following table provides a summary of the key botanical sources of corytuberine.

| Family | Genus/Species | Common Name | Geographical Distribution |

| Menispermaceae | Various | Moonseed | Tropical and subtropical regions |

| Ranunculaceae | Coptis japonica | Japanese Goldthread | Japan ebi.ac.ukmedchemexpress.com |

| Annonaceae | Annona montana | Mountain Soursop | Central and South America |

| Papaveraceae | Dicranostigma leptopodum | - | - |

Historical and Contemporary Approaches to Alkaloid Isolation

The methods for isolating alkaloids have evolved significantly over time, moving from rudimentary extractions to highly sophisticated and efficient techniques.

Historically, the isolation of alkaloids dates back to the early 19th century with the extraction of morphine from opium. These early methods primarily relied on simple acid-base extraction principles. The plant material would be treated with an acid to form the salt of the alkaloid, which could then be separated from other plant constituents. Subsequent treatment with a base would liberate the free alkaloid, which could then be extracted with an organic solvent.

Contemporary approaches to alkaloid isolation have built upon these foundational principles but offer far greater precision and efficiency. The development of chromatographic techniques has been a pivotal advancement. Modern methods often involve a multi-step process that includes initial extraction followed by various chromatographic purification steps to isolate the target alkaloid from a complex mixture of other plant compounds.

Chromatographic and Extraction Techniques for Corytuberine Purification from Complex Natural Matrices

The purification of corytuberine from its natural sources requires advanced techniques to separate it from a multitude of other compounds present in the plant extract.

High-Performance Liquid Chromatography (HPLC) in Preparative Scale

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of individual compounds from a mixture. When scaled up to a preparative level, it allows for the isolation of larger quantities of a specific compound, such as corytuberine.

In this technique, a solution of the crude extract is passed through a column packed with a solid adsorbent material (the stationary phase) at high pressure. A liquid solvent (the mobile phase) is used to carry the extract through the column. Different compounds in the extract travel through the column at different rates depending on their chemical and physical interactions with the stationary and mobile phases, leading to their separation. The fractions containing the desired compound can then be collected. This method offers high resolution and is a standard technique for obtaining pure alkaloids from complex plant extracts.

Micro-Isolation and Enrichment Strategies

When dealing with very small quantities of plant material or when the target compound is present in trace amounts, micro-isolation and enrichment strategies become essential. These techniques are designed to maximize the recovery of the desired compound while minimizing sample loss.

One such strategy is the use of micro-solid-phase extraction (μ-SPE), which employs very small amounts of sorbent material to concentrate the analyte from a dilute solution. Another approach involves the use of specialized chromatographic columns with very small diameters (microbore or capillary columns) in HPLC systems, which can provide high separation efficiency with minimal sample consumption. Enrichment can also be achieved through repeated extraction and partitioning steps, carefully designed to selectively concentrate the target alkaloid. These micro-scale techniques are critical for the phytochemical investigation of rare or precious plant samples.

Elucidation of Biosynthetic Pathways and Enzymatic Catalysis of Corytuberine

Central Role of Benzylisoquinoline Alkaloid (BIA) Metabolism

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse group of over 2,500 specialized plant metabolites. oup.comnih.gov Many of these compounds are renowned for their potent pharmacological properties, including the analgesics morphine and codeine, and the antimicrobials berberine (B55584) and sanguinarine. oup.comnih.gov The biosynthetic pathways leading to these alkaloids are complex, multi-step processes that have been the subject of extensive research for over a century. nih.gov

The central precursor for the vast majority of BIAs is the amino acid tyrosine. nih.gov Through a series of enzymatic steps, tyrosine is converted into the key branch-point intermediate (S)-reticuline. nih.govwustl.eduresearchgate.net This molecule stands at a metabolic crossroads, from which pathways diverge to form various structural classes of alkaloids, including protoberberines, benzophenanthridines, and aporphines. oup.comnih.gov Corytuberine (B190840) is a member of the aporphine (B1220529) subclass, and its formation is a critical step that channels metabolic flow from the central BIA pathway toward the synthesis of magnoflorine (B1675912) and other related quaternary aporphine alkaloids. nih.govnih.gov The core structure of BIAs, the 1-benzylisoquinoline (B1618099) skeleton, is formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by (S)-norcoclaurine synthase (NCS). oup.comoup.com Subsequent modifications, including methylations and hydroxylations, lead to (S)-reticuline, setting the stage for the unique cyclization reactions that define the different alkaloid subgroups. oup.comoup.com

Detailed Enzymatic Cascade to (S)-Corytuberine Formation

The formation of (S)-corytuberine from its precursor is a pivotal step in aporphine alkaloid biosynthesis, catalyzed by a specific and well-characterized enzyme. This transformation involves a complex intramolecular rearrangement that creates the defining structure of the aporphine core.

(S)-Reticuline is the established precursor for a wide array of BIA structural types. wustl.edu Its central role as a branch-point intermediate is crucial for the biosynthesis of aporphine alkaloids like corytuberine. oup.comnih.gov The pathway to papaverine, for instance, also proceeds via (S)-reticuline. wustl.edu Tracer experiments have confirmed that magnoflorine is derived from reticuline (B1680550), presumably through a direct oxidative phenol (B47542) coupling mechanism. rsc.org The conversion of (S)-reticuline is a critical juncture that directs metabolism towards the formation of the aporphine scaffold, from which a variety of bioactive compounds are subsequently generated. oup.comnih.gov

The conversion of (S)-reticuline into (S)-corytuberine is catalyzed by the enzyme (S)-corytuberine synthase, a cytochrome P450 enzyme designated as CYP80G2. wikipedia.orgnih.gov This enzyme facilitates an intramolecular C-C phenol coupling reaction, a key transformation that establishes the aporphine scaffold. wikipedia.orgnih.govcapes.gov.br Specifically, the coupling occurs between the C8 of the isoquinoline (B145761) ring and the C2′ of the benzyl (B1604629) group of (S)-reticuline. nih.gov

CYP80G2 was first isolated and characterized from cultured cells of the Japanese goldthread, Coptis japonica. wikipedia.orgnih.gov When expressed in yeast, the recombinant CYP80G2 enzyme demonstrated the ability to convert (S)-reticuline into (S)-corytuberine. nih.govcapes.gov.br This reaction is dependent on NADPH and oxygen and can be inhibited by typical cytochrome P450 inhibitors, confirming its enzymatic nature. nih.govcapes.gov.br The enzyme is specific for the (S)-enantiomer of reticuline. qmul.ac.uk The systematic name for this enzyme is (S)-reticuline,NADPH:oxygen oxidoreductase (C-C phenol-coupling; (S)-corytuberine-forming). qmul.ac.uk

The reaction catalyzed by CYP80G2 is as follows: (S)-Reticuline + [reduced NADPH—hemoprotein reductase] + O₂ ⇌ (S)-Corytuberine + [oxidized NADPH—hemoprotein reductase] + 2 H₂O qmul.ac.uk

The discovery and characterization of the gene encoding corytuberine synthase (CYP80G2) have been advanced through genetic and transcriptomic studies. A cDNA encoding CYP80G2 was isolated from an expressed sequence tag (EST) library of cultured Coptis japonica cells. nih.gov Structural analysis of the amino acid sequence revealed a high degree of similarity to CYP80A1 from Berberis stolonifera, another P450 enzyme involved in BIA metabolism. nih.gov

Transcriptomic analyses in various alkaloid-producing plants have further illuminated the role and regulation of CYP80G2. In lotus (B1177795) (Nelumbo nucifera), a putative NnCYP80G2 was identified that shared over 80% amino acid identity with the corytuberine synthase from Podophyllum peltatum. nih.gov Studies investigating wounded lotus leaves showed coregulation of BIA biosynthetic genes, including CYP80G2, and transcription factors. nih.gov Similarly, transcriptome analysis in Corydalis yanhusuo and Sinomenium acutum has been employed to identify candidate genes involved in the biosynthesis of various BIAs, including those downstream of corytuberine. nih.govnih.gov These functional genomics approaches, often coupled with metabolomic profiling, are powerful tools for discovering new biosynthetic genes and understanding the complex regulatory networks that control the production of these valuable metabolites. nih.govnih.gov

Downstream Derivatization Pathways from Corytuberine

Once formed, (S)-corytuberine can undergo further enzymatic modifications, leading to a greater diversity of aporphine alkaloids. A key downstream reaction is N-methylation, which converts the tertiary amine of corytuberine into a quaternary amine, a common feature of many bioactive alkaloids.

The quaternary aporphine alkaloid magnoflorine is a direct derivative of (S)-corytuberine. nih.govmdpi.com The final step in its biosynthesis is the N-methylation of the (S)-corytuberine molecule. nih.govnih.gov This reaction is catalyzed by a specific N-methyltransferase (NMT). Research has identified a reticuline N-methyltransferase (RNMT) from opium poppy (Papaver somniferum) that efficiently catalyzes this transformation. nih.govnih.gov

This RNMT primarily acts on substrates with a tertiary amine, including both (S)-reticuline and (S)-corytuberine. nih.govnih.gov To confirm its physiological role, researchers used virus-induced gene silencing (VIGS) to suppress the expression of the RNMT gene in opium poppy. nih.govnih.gov The results showed a significant decrease in the accumulation of magnoflorine in the roots, which was accompanied by a corresponding increase in corytuberine levels. nih.govnih.gov This provides strong evidence that RNMT is the key enzyme responsible for the N-methylation of corytuberine to produce magnoflorine in vivo. nih.gov While other enzymes, such as coclaurine (B195748) N-methyltransferase (CNMT) from C. japonica, have shown some minor activity on (S)-corytuberine, RNMT is considered the primary and more specific catalyst for this step in magnoflorine biosynthesis. nih.govnih.gov

Enzymatic Specificity and Promiscuity in Alkaloid Metabolism

The enzymes involved in benzylisoquinoline alkaloid (BIA) biosynthesis exhibit a fascinating duality of specificity and promiscuity. researchgate.net While many enzymes are highly specific to ensure the precise formation of a particular final product, others display broader substrate acceptance, which can lead to a diverse array of related alkaloids within the same organism. nih.govwikipedia.org This "promiscuity" is not a lack of control but a crucial evolutionary feature that allows for metabolic innovation. nih.gov

Enzyme specificity is often dictated by the precise structure of the active site, which recognizes a particular substrate. frontiersin.org However, some enzymes have more flexible active sites that can accommodate structurally similar molecules, leading to substrate promiscuity. nih.gov In other cases, an enzyme might catalyze a different type of chemical reaction altogether, a phenomenon known as catalytic promiscuity. nih.gov

In the context of corytuberine and related alkaloids, this duality is evident. For instance, while corytuberine synthase (CYP80G2) is specific for converting (S)-reticuline to (S)-corytuberine, other enzymes in the pathway, like certain methyltransferases, show broader specificity. nih.govnih.gov The coclaurine N-methyltransferase (CNMT) from Coptis japonica, for example, has a relatively broad substrate specificity and is capable of N-methylating corytuberine to produce magnoflorine. nih.gov This demonstrates how a single enzyme can act on different intermediates within the alkaloid metabolic network.

| Enzyme | Enzyme Type | Primary (Specific) Reaction | Promiscuous/Secondary Reaction(s) | Significance |

|---|---|---|---|---|

| Corytuberine Synthase (CYP80G2) | Cytochrome P450 | (S)-Reticuline → (S)-Corytuberine nih.gov | Highly specific for its substrate and C-C coupling reaction. | Directs the pathway specifically toward aporphine alkaloid formation. |

| Berberine Bridge Enzyme (BBE) | FAD-dependent Oxidase | (S)-Reticuline → (S)-Scoulerine frontiersin.org | Can oxidize other tetrahydrobenzylisoquinoline alkaloids, though often less efficiently. | Key branch-point enzyme directing carbon flow towards protoberberine alkaloids. frontiersin.org |

| Coclaurine N-methyltransferase (CNMT) | N-Methyltransferase | (S)-Norcoclaurine → (S)-Coclaurine | Can N-methylate corytuberine to form magnoflorine. nih.gov | Demonstrates substrate promiscuity, contributing to the diversification of final alkaloid products. |

| Human Cytochrome P450 2D6/3A4 | Cytochrome P450 | Metabolism of xenobiotics. nih.gov | (R)-Reticuline → Salutaridine + (-)-Corytuberine + (-)-Isoboldine + (+)-Pallidine nih.gov | Illustrates catalytic promiscuity where an enzyme evolved for one function incidentally performs complex plant-like biosynthesis. |

Synthetic Methodologies and Chemoenzymatic Approaches to Corytuberine and Analogues

Total Synthesis Strategies of Aporphine (B1220529) Alkaloidsnih.govresearchgate.net

Total synthesis provides a means to construct the aporphine framework from simple, commercially available starting materials. researchgate.net These routes are crucial not only for confirming the structure of the natural products but also for producing analogues that are not accessible through natural sources. Common approaches often involve the initial construction of a tetrahydroisoquinoline (THIQ) core, followed by an intramolecular cyclization to form the characteristic fused four-ring system. acs.org

The cornerstone of planning a total synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. rsc.org For aporphine alkaloids like corytuberine (B190840), the most common strategic disconnection is the intramolecular biaryl C-C bond that forms the fourth ring. acs.orgnih.gov This leads back to a benzylisoquinoline precursor, typically (S)-reticuline. nih.gov This biomimetic approach mimics the natural biosynthetic pathway, where an oxidative phenol (B47542) coupling reaction joins the two aromatic rings. nih.gov

Alternative retrosynthetic strategies have also been explored, such as those based on Diels-Alder [4+2] cycloadditions, where the aporphine core is assembled from an isoquinoline (B145761) derivative and a benzyne (B1209423) precursor. researchgate.net

Table 1: Key Retrosynthetic Disconnections for the Aporphine Core

| Disconnection Strategy | Key Bond Cleaved | Precursor Type | Reference |

|---|---|---|---|

| Biomimetic Phenol Coupling | Intramolecular C-C biaryl bond | Benzylisoquinoline (e.g., Reticuline) | nih.gov, nih.gov |

| Diels-Alder Cycloaddition | Two C-C bonds in the C-ring | Isoquinoline & Benzyne Precursors | researchgate.net |

Aporphine alkaloids possess a key stereocenter at the C6a position, making enantioselective synthesis a critical goal. wikipedia.org Achieving control over this stereochemistry is essential for producing the biologically active form of the molecule.

One notable approach to achieve diastereocontrol involves the use of chiral auxiliaries. For instance, an asymmetric total synthesis was developed using (S)-malic acid-derived lactams. acs.orgnih.gov In this route, the addition of a Grignard reagent to a chiral imide proceeds with high regiocontrol, and a subsequent acid-mediated cyclization of an N-acyliminium ion intermediate occurs with excellent diastereocontrol, establishing the correct relative stereochemistry of the core structure. acs.orgnih.gov Other strategies employ chiral catalysts or start from a chiral pool of amino acids to set the absolute configuration of the final product. chemrxiv.org

The oxidative coupling of the reticuline (B1680550) precursor can lead to several different products depending on which carbon atoms form the new bond. The formation of corytuberine requires a specific 8–2' coupling. nih.gov Achieving this regioselectivity is a significant synthetic challenge, as other couplings, such as the 8–6' linkage that forms isoboldine, are also possible. nih.gov

A classic and effective method to control this regioselectivity involves the use of an N-oxide intermediate. In the 1980s, Kametani and co-workers demonstrated a semisynthesis of corytuberine from (±)-reticuline N-oxide. nih.gov The N-oxide was formed by treating reticuline with an oxidizing agent like m-chloroperbenzoic acid (mCPBA). The subsequent cyclization, promoted by copper(I) chloride (CuCl), selectively yielded the corytuberine scaffold. nih.gov This method stands as a key example of directing a cyclization to achieve a specific, and otherwise difficult to obtain, aporphine core structure. nih.gov More recent approaches have utilized photocatalytic methods to achieve selective oxidative phenol coupling. nih.gov

Semi-Synthetic Derivatization for Enhanced Structural Diversitynih.govnih.gov

Semi-synthesis, which involves the chemical modification of a readily available natural product or a late-stage synthetic intermediate, is a powerful tool for generating structural diversity. nih.gov By creating a library of related compounds, chemists can perform structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its biological effects and to develop analogues with improved properties. nih.govnih.gov

For example, numerous derivatives of apomorphine, a related aporphine alkaloid, have been synthesized to explore their therapeutic potential. nih.gov These efforts often focus on modifying the functional groups on the aromatic rings. For instance, the two hydroxy groups at positions 10 and 11 of the aporphine framework can be selectively protected, alkylated, or removed to create new analogues. nih.gov This approach allows for the systematic probing of how these functional groups influence biological activity, leading to the identification of novel compounds with potentially enhanced efficacy or reduced side effects. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of Corytuberine and Related Scaffoldsnih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations. In the biosynthesis of aporphine alkaloids, the key step of forming the core structure is catalyzed by a specific enzyme. acs.org

The enzyme responsible for the conversion of (S)-reticuline into (S)-corytuberine is corytuberine synthase, a cytochrome P450-dependent monooxygenase designated as CYP80G2. acs.orgnih.govnih.gov This enzyme executes a highly regioselective intramolecular C-C phenol coupling to form the correct aporphine backbone. nih.gov

Researchers have successfully harnessed this biocatalyst in chemoenzymatic strategies. Efforts to use CYP80G2 in a heterologous host system like the yeast Saccharomyces cerevisiae have been reported. nih.gov While initial attempts showed no activity when the (R,S)-reticuline substrate was simply added to the growth media, a crucial discovery was made. The lack of activity was due to poor uptake of the substrate by the yeast cells at the low pH of the media. nih.gov By transferring the yeast cells to a buffered solution at a higher pH containing the substrate, the synthesis of corytuberine was successfully achieved. nih.gov This work demonstrates the potential of using whole-cell biocatalysts for the production of complex alkaloids like corytuberine, combining the power of enzymatic selectivity with the convenience of microbial fermentation systems.

Table 2: Key Enzymes and Intermediates in Corytuberine Biosynthesis

| Enzyme | Gene | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Corytuberine Synthase | CYP80G2 | Intramolecular C-C phenol coupling | (S)-Reticuline | (S)-Corytuberine | nih.gov, acs.org, nih.gov |

Advanced Analytical Techniques for Structural Elucidation and Quantification of Corytuberine, Pentahydrate

High-Resolution Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of Corytuberine (B190840), offering exceptional sensitivity and mass accuracy. This enables the determination of the elemental composition of the molecule and its fragments, which is crucial for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography coupled with mass spectrometry is a powerful tool for analyzing aporphine (B1220529) alkaloids like Corytuberine from plant extracts. mdpi.com LC-MS allows for the separation of Corytuberine from a complex mixture, followed by its detection and identification by the mass spectrometer. In positive ion mode, Corytuberine is typically detected as a protonated molecule [M+H]⁺. For Corytuberine, this corresponds to a precursor ion with an m/z (mass-to-charge ratio) of 328. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides deeper structural insights by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.net This technique is invaluable for distinguishing between isomers and confirming the identity of the compound. For instance, a study systematically identifying aporphine alkaloids used ultra-high-performance liquid chromatography (UHPLC) coupled with a Q-Exactive Orbitrap mass spectrometer. mdpi.com This combination allows for both high-resolution separation and high-accuracy mass measurements, which is essential for confidently identifying compounds in complex samples. mdpi.commdpi.com The use of pre-column derivatization can also be employed in LC-MS/MS methods to enhance the stability and detection of certain reactive compounds, ensuring reliable quantification in biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles

Gas chromatography-mass spectrometry is another key analytical technique, particularly suitable for volatile or semi-volatile compounds. academicjournals.orgijpsr.info While many alkaloids have low volatility, GC-MS analysis can be performed, sometimes requiring chemical derivatization to increase their volatility and thermal stability. psu.edu This method is highly reliable for identification due to the reproducible fragmentation patterns generated by electron impact (EI) ionization. psu.edu

GC-MS has been successfully used to analyze the alkaloid profiles of various plants. nih.gov The process involves separating compounds in a gaseous state based on their interaction with a stationary phase within a capillary column, before they are ionized and detected by the mass spectrometer. academicjournals.org The resulting mass spectrum provides a "fingerprint" that can be compared to spectral libraries for identification.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns is critical for the structural confirmation of Corytuberine. libretexts.org In mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments in predictable ways. libretexts.orgyoutube.com The specific pattern of these fragments provides a roadmap to the original structure.

For aporphine alkaloids like Corytuberine, fragmentation in positive electrospray ionization (ESI) typically begins with the loss of the amino group and its substituent. nih.gov Subsequent fragmentation involves the loss of peripheral groups. nih.gov The MS/MS spectrum of Corytuberine's protonated molecule ([M+H]⁺ at m/z 328) shows characteristic fragment ions. Key fragments are observed at m/z 297, 282, 265, and 237. nih.govresearchgate.net These correspond to specific losses from the parent molecule:

m/z 297 : Loss of the N-methyl-ethylamine group ([M+H-CH₃NH₂]⁺). researchgate.net

m/z 282 : Subsequent loss of a methyl group ([M+H-CH₃NH₂-CH₃]⁺). researchgate.net

m/z 265 : Further loss of a hydroxyl group as water, or a methoxy (B1213986) group as methanol (B129727). nih.govresearchgate.net

m/z 237 : Loss of carbon monoxide (CO) from a fragment. nih.govresearchgate.net

The presence of a hydroxyl group next to a methoxy group on an aromatic ring can lead to a characteristic loss of methanol. nih.gov These well-defined fragmentation pathways provide strong evidence for the specific arrangement of functional groups on the aporphine skeleton, confirming the identity of Corytuberine.

Table 1: Characteristic MS/MS Fragment Ions of Corytuberine ([M+H]⁺ = 328)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Reference |

|---|---|---|---|

| 328 | 297 | [M+H-CH₃NH₂]⁺ | researchgate.net |

| 328 | 282 | [M+H-CH₃NH₂-CH₃]⁺ | researchgate.net |

| 328 | 265 | [M+H-CH₃-NH₂-CH₃OH]⁺ | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of Corytuberine.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.govmdpi.com However, for a complex structure like Corytuberine, 1D spectra can have overlapping signals.

Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and piece together the molecular structure. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J and ³J couplings). wikipedia.orgsdsu.edu It helps establish proton-proton connectivity within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). sdsu.educolumbia.edu This is crucial for assigning specific proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.educolumbia.edu HMBC is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons (carbons with no attached protons) and functional groups within the molecular scaffold. researchgate.netnih.gov

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of the Corytuberine molecule can be achieved, confirming its complex tetracyclic structure.

Table 2: Overview of 2D NMR Techniques for Corytuberine Structural Analysis

| NMR Experiment | Information Gained | Application to Corytuberine |

|---|---|---|

| COSY | Identifies proton-proton (¹H-¹H) couplings through bonds. | Maps the connectivity of protons within the ethylamino bridge and on the aromatic rings. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond). | Assigns each proton to its specific carbon atom in the aporphine core. |

| HMBC | Shows correlations between protons and carbons over multiple bonds (¹H-¹³C two- and three-bonds). | Connects the different structural fragments, confirms the placement of methoxy and hydroxyl groups, and positions the quaternary carbons. |

Advanced Chromatographic Separations

Effective separation is a prerequisite for accurate analysis. Advanced chromatographic techniques are employed to isolate Corytuberine from the complex matrix of a plant extract, which can contain numerous other alkaloids and secondary metabolites. psu.edu

High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of non-volatile compounds like alkaloids. psu.edu The use of modern columns, such as those with smaller particle sizes (e.g., UPLC or UHPLC), allows for higher resolution, greater sensitivity, and faster analysis times. mdpi.com

For challenging separations, especially of isomers or compounds with very similar polarities, more advanced techniques like Centrifugal Partition Chromatography (CPC) can be utilized. mdpi.com CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of alkaloids and lead to higher recovery rates. mdpi.com By carefully selecting a biphasic solvent system, CPC can be optimized to achieve high-purity isolation of target compounds like Corytuberine in a single step. mdpi.com Furthermore, specialized chiral chromatography methods can be employed for the separation of enantiomers, which is critical for alkaloids with stereocenters. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) in Quality Control and Research

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and powerful form of planar chromatography that serves as a robust tool for the qualitative and quantitative analysis of compounds like Corytuberine. nih.govresearchgate.net Its advantages over traditional TLC include enhanced resolution, greater sensitivity, and improved reproducibility, making it an indispensable technique in pharmaceutical analysis and quality control of herbal products. nih.govub.edu HPTLC is particularly well-suited for generating chemical fingerprints of complex mixtures, such as those found in plant extracts, which is essential for identification, purity assessment, and detection of adulterants. ub.edunih.gov

The methodology involves applying the sample to a high-quality HPTLC plate, typically with a silica (B1680970) gel stationary phase. acclmp.com For isoquinoline (B145761) alkaloids, a common mobile phase might consist of a mixture like chloroform-methanol. acclmp.comiipseries.org The separation is based on the differential affinities of the compounds for the stationary and mobile phases. researchgate.net After development, densitometric scanning is used for in-situ quantification of the separated compounds. iipseries.org The use of standardized procedures and system suitability tests ensures that the results are reliable and reproducible, a critical factor in regulated environments. ub.edu HPTLC's ability to analyze multiple samples in parallel results in a high throughput, making it a time- and cost-efficient method for routine analysis. acclmp.comchula.ac.th

Table 1: Typical HPTLC Parameters for Alkaloid Analysis

| Parameter | Description | Common Examples/Settings | Reference |

|---|---|---|---|

| Stationary Phase | The adsorbent layer on the plate. | HPTLC plates pre-coated with Silica gel 60 F254. | phcogres.com |

| Mobile Phase | The solvent system that moves up the plate. | Toluene:ethyl acetate:glacial acetic acid (6:3.5:0.5; v/v/v) or Chloroform:methanol mixtures. | acclmp.comphcogres.com |

| Plate Size | Dimensions of the HPTLC plate. | 10x10 cm or 10x20 cm. | acclmp.comiipseries.org |

| Development Distance | The distance the mobile phase travels. | Typically 6-7 cm. | iipseries.org |

| Detection/Quantification | Method for visualizing and measuring the spots. | Densitometric scanning at a specific wavelength (e.g., 254 nm or 290 nm). Visualization can be enhanced with reagents like Dragendorff's reagent for alkaloids. | iipseries.orgchula.ac.thphcogres.com |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful and versatile separation technique that offers high efficiency and resolution, making it an attractive alternative to HPLC for the analysis of isoquinoline alkaloids like Corytuberine. nih.govnih.gov The technique separates analytes within a narrow-bore fused-silica capillary based on their differential migration in an electric field. nih.gov CE is considered a "green" analytical method due to its significantly low consumption of samples and reagents, and reduced waste generation. mdpi.com

For the analysis of isoquinoline alkaloids from crude plant extracts, CE coupled with mass spectrometry (CE-MS) has been successfully applied. nih.gov This hyphenated technique allows for both separation and identification of the compounds. The separation is typically achieved using a background electrolyte (BGE) such as an ammonium (B1175870) formate (B1220265) buffer at a specific pH, with organic modifiers like methanol or acetonitrile (B52724) added to optimize separation. nih.gov Detection can also be accomplished using UV-LED induced native fluorescence, which provides high sensitivity for fluorescent alkaloids without the need for derivatization. nih.gov The baseline separation of multiple alkaloids can often be achieved in under 20 minutes. nih.gov

Table 2: Example Capillary Electrophoresis Conditions for Isoquinoline Alkaloid Separation

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused silica capillary. | nih.govmdpi.com |

| Background Electrolyte (BGE) | 70-100 mM Ammonium formate buffer (pH 3.0-4.0) or 20 mM Phosphate buffer (pH 3.1). | nih.govnih.gov |

| Applied Voltage | 20-25 kV. | nih.govmdpi.com |

| Temperature | 25 °C. | nih.gov |

| Injection | Hydrodynamic injection (5 s at 50 mbar). | mdpi.com |

| Detection | Mass Spectrometry (MS) via Electrospray Ionization (ESI) or UV-LED Induced Native Fluorescence. | nih.govnih.gov |

Spectroscopic Methods for Quantification and Purity Assessment

UV-Visible spectrophotometry is a widely used, simple, and cost-effective spectroscopic method for the quantification and purity assessment of pharmaceutical compounds. pnrjournal.com The technique is based on the principle of Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For a compound like Corytuberine, the first step involves determining its maximum absorption wavelength (λmax) by scanning a dilute solution across the UV-Vis spectrum, typically from 200 to 400 nm. jppres.com This λmax is then used for all subsequent quantitative measurements, as it provides the highest sensitivity and minimizes interference. jppres.com

To quantify Corytuberine in a sample, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of Corytuberine in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov The method must be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). pnrjournal.comresearchgate.net

Table 3: Typical Validation Parameters for a UV-Vis Spectrophotometric Method

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r or R²) > 0.999. | mdpi.comnih.gov |

| Accuracy | The closeness of the test results to the true value. Often determined by recovery studies. | Recovery in the range of 98-102% or 80-120% depending on guidelines. | pnrjournal.comresearchgate.net |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD < 2%. | mdpi.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Calculated based on the standard deviation of the response and the slope of the calibration curve. | pnrjournal.comnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Calculated based on the standard deviation of the response and the slope of the calibration curve. | pnrjournal.comnih.gov |

Strategies for Sample Preparation from Complex Biological and Chemical Matrices

Sample preparation is a critical and often challenging step in the analysis of compounds from complex biological (e.g., blood, urine) and chemical (e.g., plant extracts) matrices. phmethods.netnih.gov The primary goal is to isolate the target analyte, such as Corytuberine, from interfering substances that could compromise the accuracy and sensitivity of the analytical method. phmethods.net The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. nih.govnih.gov

For alkaloids in plant materials, a classic and effective method is acid-base extraction. duke.eduresearchgate.net This process exploits the basic nature of alkaloids. A general procedure involves first defatting the dried, powdered plant material with a non-polar solvent like hexane. researchgate.net The alkaloids are then extracted using an alcohol, such as methanol or ethanol. nih.govresearchgate.net This crude extract is then subjected to a liquid-liquid extraction (LLE) procedure. It is acidified to convert the alkaloids into their water-soluble salt forms, which are retained in the aqueous phase while neutral and acidic impurities are removed with an immiscible organic solvent. nih.govresearchgate.net The aqueous phase is then made alkaline with a base like ammonia, converting the alkaloids back to their free-base form, which can then be extracted into a non-polar organic solvent like dichloromethane (B109758) or chloroform. nih.govgoogle.com

For biological fluids, modern techniques like Solid-Phase Extraction (SPE) are widely used. phmethods.netnih.gov SPE allows for the selective retention of analytes on a solid adsorbent while interfering components are washed away, providing a cleaner sample for analysis. phmethods.net

Table 4: General Scheme for Acid-Base Extraction of Alkaloids from Plant Material

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Defatting | Extract dried, powdered plant material with a non-polar solvent (e.g., hexane, petroleum ether). Discard the solvent. | To remove fats, oils, waxes, and terpenes. | researchgate.net |

| 2. Main Extraction | Extract the defatted plant material with an alcohol (e.g., methanol, ethanol). Evaporate the solvent to yield a crude extract. | To extract the alkaloids and other polar/semi-polar compounds. | nih.govresearchgate.net |

| 3. Acidification | Dissolve the crude extract in a dilute acid solution (e.g., tartaric acid, H₂SO₄). Wash with an immiscible organic solvent (e.g., ethyl acetate). | To convert alkaloids to their water-soluble salts. The organic wash removes neutral and weakly basic impurities. | researchgate.netgoogle.com |

| 4. Basification | Make the acidic aqueous layer alkaline (pH 9-12) with a base (e.g., NH₄OH, Na₂CO₃). | To convert the alkaloid salts back to their free-base form, which is soluble in organic solvents. | nih.govduke.edu |

| 5. Final Extraction | Extract the alkaline aqueous solution with an organic solvent (e.g., dichloromethane, chloroform). | To isolate the free-base alkaloids in the organic phase. | nih.govgoogle.com |

| 6. Concentration | Filter and evaporate the organic solvent. | To yield the purified alkaloid fraction for analysis. | google.com |

Molecular Mechanisms of Action of Corytuberine in Vitro Investigations

Corytuberine (B190840), an aporphine (B1220529) alkaloid, is understood to exert its biological effects primarily through interactions with various neurotransmitter systems and by modulating enzyme activity. acnp.org In vitro studies have begun to elucidate the specific molecular targets of corytuberine, providing a foundation for understanding its pharmacological profile.

Neurotransmitter Receptor Interactions and Modulatory Activities

The interaction of corytuberine with neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems, is a key area of investigation. acnp.org

The dopaminergic system, with its D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, is a critical regulator of numerous functions in the central nervous system, including motivation, cognition, and motor control. nih.govmdpi.com D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase. researchgate.netnih.gov

While direct and comprehensive agonistic or antagonistic profiling of corytuberine at dopamine (B1211576) D1 and D2 receptors is not extensively detailed in the available literature, studies on structurally related aporphine alkaloids provide some insights. For instance, a study on alkaloids from Nelumbo nucifera (lotus) leaves identified several compounds that act as antagonists at D1 and D2 receptors, with IC50 values in the low to mid-micromolar range. nih.gov This suggests that the aporphine backbone, which corytuberine shares, is a viable scaffold for dopamine receptor antagonism. nih.gov The activity of these compounds was assessed using functional assays that measure the inhibition of dopamine's effect on the receptor. nih.gov Functional assays, such as measuring cAMP levels or ion flow, are crucial for determining whether a compound acts as an agonist or an antagonist at dopamine receptors. eurofinsdiscovery.comcreative-biolabs.com

Determining the potency of a compound as an antagonist is often done by calculating the IC50 value, which is the concentration of the inhibitor needed to reduce the response of an agonist by 50%. wikipedia.org This can then be used to determine the inhibition constant (Ki) using the Cheng-Prusoff equation. wikipedia.orgnih.gov

Table 1: Dopamine Receptor Antagonist Activity of Selected Aporphine Alkaloids

| Alkaloid | D1 IC50 (µM) | D2 IC50 (µM) |

| O-nornuciferine | 2.09 ± 0.65 | 1.14 ± 0.10 |

| N-nornuciferine | Moderately active | Inactive |

Data from a study on alkaloids from Nelumbo nucifera, not corytuberine. nih.gov

The specific binding mode of corytuberine to dopamine receptors has not been fully elucidated. However, the structure-activity relationships (SAR) of other dopaminergic ligands provide clues. For aporphine alkaloids, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the stereochemistry at the C-6a position, are critical for receptor affinity and selectivity. nih.govnih.gov In many G protein-coupled receptors, including dopamine receptors, key interactions occur with serine residues within the transmembrane helices. mdpi.commdpi.com For instance, serine residues in transmembrane helix 5 are crucial for the binding of dopamine and other phenolic agonists. mdpi.com

For corytuberine, the hydroxyl groups at the C-1 and C-11 positions and the methoxy groups at the C-2 and C-10 positions are expected to play a significant role in forming hydrogen bonds and other interactions within the receptor's binding pocket. The stereochemistry of the (S)-enantiomer at the C-6a position is also a key determinant of its biological activity. koreascience.kr The nitrogen atom in the aporphine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in transmembrane helix 3 of dopamine receptors. mdpi.com

The serotonergic system, comprising at least 15 receptor subtypes, is involved in a vast array of physiological and behavioral processes. acnp.orgwikipedia.org These receptors are targets for a wide range of therapeutic agents. acnp.org Serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors are classified into seven families (5-HT1 to 5-HT7), most of which are G protein-coupled receptors, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.orgguidetopharmacology.org

Studies on other alkaloids suggest that compounds with a similar structure to corytuberine can interact with multiple 5-HT receptor subtypes. For example, geissoschizine methyl ether has been shown to bind to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7 receptors, acting as a partial agonist at 5-HT1A and an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. nih.gov While specific binding data for corytuberine at serotonin receptors is limited, its structural similarity to other multi-target alkaloids suggests it may also exhibit a complex profile of interactions within the serotonergic system. Some aporphine alkaloids have demonstrated high affinity for 5-HT1A receptors. nih.gov The binding affinity of ligands to various serotonin receptor subtypes can be determined through in vitro binding assays using cloned human or rodent receptors. researchgate.net

Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a receptor. wikipedia.orgnih.gov In these assays, an unlabeled compound (the competitor, such as corytuberine) competes with a labeled ligand (typically a radiolabeled or fluorescently tagged molecule with known high affinity for the receptor) for binding to the target receptor. wikipedia.orgscience.govnih.gov The concentration of the competitor that displaces 50% of the labeled ligand is the IC50 value, which can be used to calculate the inhibition constant (Ki). wikipedia.orgnih.gov

Enzyme Inhibition Mechanisms of Corytuberine

In addition to its interactions with neurotransmitter receptors, corytuberine has been shown to inhibit the activity of certain enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. nih.gov This inhibition can be reversible or irreversible and can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. nih.govnih.govnih.gov

In vitro studies have demonstrated that corytuberine is an inhibitor of acetylcholinesterase (AChE). researchgate.netkoreascience.kr AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft. nih.gov

A study evaluating a series of isoquinoline (B145761) alkaloids found that corytuberine exhibited potent inhibitory activity against AChE. koreascience.kr The concentration of corytuberine required to inhibit 50% of AChE activity (IC50) was determined to be in the micromolar range. researchgate.net The study also investigated the inhibition of butyrylcholinesterase (BuChE), another cholinesterase, and found that some related alkaloids showed selective inhibition for AChE over BuChE. koreascience.kr The mechanism of inhibition by these alkaloids is suggested to be reversible and competitive. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Corytuberine and Related Compounds

| Compound | Enzyme | IC50 (µM) |

| Corytuberine | AChE | Potent (Specific value not provided in this source, but noted as active) researchgate.netkoreascience.kr |

| Protopine | AChE | 50 |

| (+)-Canadaline | AChE | 32.9 ± 4.9 |

| (+)-Canadaline | BuChE | 105.4 ± 15.6 |

IC50 values represent the concentration required for 50% inhibition of enzyme activity. researchgate.netwikipedia.orgsigmaaldrich.com

The structure-activity relationship for the cholinesterase inhibitory activity of these alkaloids suggests that the presence of aromatic methylenedioxy groups and a quaternary nitrogen atom are important for activity. koreascience.kr The specific interactions of corytuberine within the active site of AChE have not been fully detailed but likely involve binding to key residues within the catalytic gorge of the enzyme.

Malonyl-CoA:Acyl Carrier Protein Transacylase (MCAT) Inhibition

Research has identified Malonyl-CoA:Acyl Carrier Protein Transacylase (MCAT) as a target of corytuberine. This enzyme plays a crucial role in the type II fatty acid synthesis (FAS II) pathway, which is essential for the survival of various pathogens. Corytuberine has been shown to inhibit MCAT from different organisms, including Helicobacter pylori (HpMCAT) and Eimeria tenella (EtMCAT).

Specifically, one study found that corytuberine demonstrated inhibitory activity against HpMCAT with a half-maximal inhibitory concentration (IC₅₀) value of 33.1 ± 3.29 μM. researchgate.net This finding suggests that corytuberine can interfere with the fatty acid biosynthesis in this pathogenic bacterium.

Table 1: Inhibition of Malonyl-CoA:Acyl Carrier Protein Transacylase (MCAT) by Corytuberine

| Enzyme Target | Organism | IC₅₀ (μM) |

| HpMCAT | Helicobacter pylori | 33.1 ± 3.29 researchgate.net |

Further enzymatic assays have revealed that corytuberine inhibits HpMCAT in an uncompetitive manner. researchgate.net Uncompetitive inhibition is a specific type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This binding event leads to the formation of an inactive enzyme-substrate-inhibitor complex, which ultimately reduces the catalytic efficiency of the enzyme.

Other Enzyme Activity Modulation

While the inhibition of MCAT by corytuberine has been directly demonstrated, the broader enzymatic inhibition profile of this alkaloid is still under investigation. For context, other alkaloids with structural similarities have been studied for their effects on different enzymes. For instance, certain alkaloids isolated from Rhizoma Coptidis have exhibited inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. However, to date, there is no direct scientific evidence to suggest that corytuberine itself inhibits PTP1B.

Classification of Inhibition: Competitive, Non-Competitive, Uncompetitive, Mixed-Type, Mechanism-Based

Enzyme inhibition can be classified into several types based on the mechanism of interaction between the inhibitor and the enzyme. These classifications are crucial for understanding the functional consequences of the inhibition.

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.

Uncompetitive Inhibition: As observed with corytuberine and HpMCAT, the inhibitor binds exclusively to the enzyme-substrate complex. researchgate.net

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, but with different affinities.

Mechanism-Based Inhibition: The inhibitor is transformed by the enzyme's catalytic machinery into a reactive species that then inactivates the enzyme.

Mechanistic Insights into Cellular Target Engagement (excluding physiological effects)

Understanding how a compound engages with its targets within a cellular context is fundamental to elucidating its mechanism of action. While the in vitro inhibition of MCAT by corytuberine provides a specific molecular starting point, detailed mechanistic insights into its broader cellular target engagement are not yet extensively documented in the scientific literature. The observed cytotoxicity of corytuberine against certain tumor cell lines, such as SMMC-7721, implies that it interacts with cellular components to trigger cell death pathways. However, the precise molecular events that follow its entry into the cell and lead to these effects remain an active area for future research.

Structure Activity Relationship Sar Studies and Analogue Design for Corytuberine

Systematic Chemical Modification of the Aporphine (B1220529) Nucleus

The core of Corytuberine (B190840) is its aporphine nucleus, a tetracyclic isoquinoline (B145761) alkaloid structure. nih.govresearchgate.net Systematic modification of this nucleus is a key strategy in SAR studies to investigate how changes in the molecule's architecture affect its biological function. The primary sites for modification on the Corytuberine molecule are the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups attached to the aromatic rings, as well as the methyl group on the nitrogen atom of the heterocyclic ring.

Researchers can systematically alter these functional groups to probe their importance for molecular interactions. For instance, converting the hydroxyl groups to methoxy groups, or vice versa, can significantly alter the compound's hydrogen bonding capacity and polarity. Similarly, modifying the N-methyl group to other N-alkyl or N-acyl groups can influence the molecule's basicity and steric profile, which can in turn affect its ability to bind to target receptors.

The general findings from studies on aporphine alkaloids suggest that the substitution pattern on the aromatic A and D rings is a critical determinant of activity. The presence and position of hydroxyl and methoxy groups can dictate the compound's affinity and selectivity for various biological targets.

| Modification Site | Type of Modification | Potential Impact on Physicochemical Properties | Rationale for Modification |

|---|---|---|---|

| C1-OH | Methylation (to -OCH₃) | Decreases hydrogen bond donor capacity; Increases lipophilicity. | To probe the importance of the hydrogen bond at this position for target binding. |

| C11-OH | Acylation (to -OC(O)R) | Increases steric bulk; Increases lipophilicity. | To explore the effect of a larger, non-polar group on activity. |

| C2-OCH₃ | Demethylation (to -OH) | Increases hydrogen bond donor capacity; Decreases lipophilicity. | To investigate if a hydrogen bond donor is preferred over an acceptor at C2. |

| C10-OCH₃ | Demethylation (to -OH) | Increases hydrogen bond donor capacity; Decreases lipophilicity. | To assess the role of the C10 substituent in molecular recognition. |

| N-CH₃ | Demethylation (to -NH) or substitution with larger alkyl groups | Alters basicity (pKa); Changes steric hindrance around the nitrogen. | To determine the influence of the nitrogen substituent on receptor interaction and selectivity. |

Influence of Stereochemistry on Molecular Recognition and Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules like Corytuberine. Naturally occurring Corytuberine is the (S)-enantiomer, with the specific IUPAC name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol. nih.gov This specific three-dimensional arrangement of atoms is crucial for its interaction with biological macromolecules, which are themselves chiral.

Molecular recognition between a small molecule and its biological target (such as an enzyme or receptor) is highly dependent on a precise geometric and electronic fit, often described by the "lock and key" or "induced fit" models. The (S)-configuration of Corytuberine dictates the spatial orientation of its functional groups, allowing it to bind effectively to its specific target site.

The opposite enantiomer, (R)-Corytuberine, would have a mirror-image 3D structure. This difference in spatial arrangement would likely lead to a significantly different, and often much lower, biological activity. This is because the functional groups of the (R)-enantiomer would not be able to align correctly with the complementary binding pockets of the target that recognizes the (S)-enantiomer. Therefore, the stereocenter at the 6a position is a critical determinant of Corytuberine's biological profile. Any synthetic strategy aimed at producing active analogues must carefully control the stereochemistry at this position.

Rational Design of Corytuberine Analogues for Target Specificity

Rational drug design involves creating new molecules with a specific biological activity, based on a detailed understanding of the target's structure and the SAR of a lead compound like Corytuberine. nih.gov The goal is to design analogues with improved potency, selectivity, and pharmacokinetic properties.

The process for rationally designing Corytuberine analogues would begin with identifying a specific biological target, for example, a particular receptor or enzyme implicated in a disease. Computational methods, as discussed in the next section, would then be used to model the interaction between Corytuberine and this target. Based on this model, modifications to the Corytuberine scaffold can be proposed to enhance binding affinity and specificity.

For instance, if the binding pocket of the target has a vacant hydrophobic sub-pocket adjacent to the C11 position of the bound Corytuberine, an analogue could be designed with a lipophilic extension at this position to occupy that pocket and increase binding energy. This contrasts with random screening, as it is an informed process that leverages structural data to guide the design of new chemical entities. nih.gov The design of noscapine (B1679977) analogues, another class of isoquinoline alkaloids, has successfully employed this approach to develop potent anticancer agents. nih.gov

Computational Approaches to SAR and Molecular Docking Simulations

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR and guide the design of new analogues. alliedacademies.org These approaches can significantly accelerate the drug development process by prioritizing which compounds to synthesize and test. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Corytuberine) when bound to a second molecule (a receptor or enzyme). nih.gov The simulation places the ligand into the binding site of the target protein and calculates a "docking score," which represents the predicted binding energy. nih.gov By docking Corytuberine and a series of its virtual analogues into a target's active site, researchers can predict which modifications are likely to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational method. unimi.it QSAR attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. preprints.org A 3D-QSAR model, for example, can highlight specific regions of a molecule where modifications that increase or decrease steric bulk, positive or negative charge, or hydrogen bonding potential would lead to a desired change in activity. researchgate.net These models are built using experimental data from a set of known active and inactive compounds and can then be used to predict the activity of newly designed, unsynthesized analogues. alliedacademies.org

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Corytuberine (Parent) | - | -8.5 | Hydrogen bond with Ser-123; Pi-cation interaction with Phe-210 |

| Analogue 1 | C1-OH → C1-OCH₃ | -7.9 | Loss of hydrogen bond with Ser-123 |

| Analogue 2 | C2-OCH₃ → C2-OH | -9.1 | New hydrogen bond with Asn-150 |

| Analogue 3 | N-CH₃ → N-C₂H₅ | -8.6 | Slight steric clash with Leu-98 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of insights gained from molecular docking studies.

Corytuberine, Pentahydrate As a Chemical Probe and Research Tool

Development and Application of Affinity-Based Probes

The development of affinity-based probes is a powerful strategy in chemical biology to identify and study protein targets of small molecules. These probes are typically designed by attaching a reactive group and a reporter tag to a bioactive molecule of interest. To date, there is no publicly available scientific literature detailing the development or application of affinity-based probes specifically derived from the Corytuberine (B190840) scaffold.

However, the known biological activity of Corytuberine suggests its potential as a starting point for the design of such probes. An affinity-based probe based on Corytuberine could theoretically be synthesized by introducing a chemically tractable handle, such as an alkyne or an azide, onto the Corytuberine molecule. This functional group would allow for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. Such a probe could then be used in cell lysates or living cells to covalently label its protein targets, enabling their enrichment and identification by mass spectrometry. The development of such a tool would be invaluable in comprehensively understanding the cellular targets and mechanism of action of Corytuberine.

Utilization in Proteome-Wide Ligand Discovery and Chemoproteomics

Chemoproteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. This is often achieved using chemical probes in combination with advanced mass spectrometry techniques. As with affinity-based probes, there are currently no published studies that have utilized Corytuberine, pentahydrate in proteome-wide ligand discovery or chemoproteomics experiments.

The potential for using Corytuberine in such studies is significant. A chemoproteomic approach, for instance using a clickable photoaffinity probe based on the Corytuberine structure, could identify a broad spectrum of interacting proteins in an unbiased manner. This would provide a comprehensive map of the "interactome" of Corytuberine, offering insights into both its on-target and potential off-target effects. Such studies are crucial for the development of more selective and potent chemical probes and therapeutic lead compounds.

Role in Enzyme Mechanism Elucidation and Target Validation

A significant finding in the study of Corytuberine's biological activity is its role as an inhibitor of malonyl-CoA:acyl carrier protein transacylase (MCAT). Research has demonstrated that Corytuberine acts as an uncompetitive inhibitor of MCAT from the bacterium Helicobacter pylori. researchgate.net This mode of inhibition suggests that Corytuberine binds to the enzyme-substrate complex, a mechanism that can provide valuable information about the enzyme's catalytic cycle and the structure of its active site when occupied by its substrate.

The identification of MCAT as a target for Corytuberine validates this enzyme as a potential therapeutic target for the development of new antibacterial agents. researchgate.net The specific inhibitory activity and the determined IC50 value provide a quantitative measure of its potency, which is crucial for structure-activity relationship (SAR) studies aimed at designing more effective inhibitors.

| Enzyme | Inhibitor | IC50 (µM) | Mode of Inhibition | Source Organism | Reference |

|---|---|---|---|---|---|

| Malonyl-CoA:Acyl Carrier Protein Transacylase (MCAT) | Corytuberine | 33.1 ± 3.29 | Uncompetitive | Helicobacter pylori | researchgate.net |

Strategic Use in Unraveling Complex Biochemical Pathways

Corytuberine plays a pivotal role as a key biosynthetic intermediate in the formation of a diverse array of aporphine (B1220529) alkaloids in various plant species. nih.govrsc.org Its formation from the precursor (S)-reticuline is a critical branching point in these complex metabolic networks. The enzyme responsible for this transformation, (S)-corytuberine synthase (CYP80G2), a cytochrome P450 enzyme, has been identified and characterized in plants such as Coptis japonica and is implicated in similar pathways in other species like the sacred lotus (B1177795) (Nelumbo nucifera). nih.govmdpi.com

The study of Corytuberine's biosynthesis has been instrumental in piecing together the intricate steps of alkaloid production in plants. By identifying the genes encoding enzymes like (S)-corytuberine synthase, researchers can understand how these pathways are regulated and have been able to propose biosynthetic routes for other important alkaloids, such as magnoflorine (B1675912) and nuciferine, where Corytuberine serves as a direct precursor. nih.govnih.gov This knowledge is not only fundamental to plant biochemistry but also holds potential for the metabolic engineering of plants or microorganisms to produce valuable alkaloids for medicinal purposes.

| Precursor | Enzyme | Product | Subsequent Product(s) | Organism(s) | Reference |

|---|---|---|---|---|---|

| (S)-Reticuline | (S)-Corytuberine Synthase (CYP80G2) | (S)-Corytuberine | Magnoflorine, Nuciferine | Coptis japonica, Nelumbo nucifera | nih.govmdpi.comnih.gov |

Crystallographic Analysis and Solid State Characterization of Corytuberine, Pentahydrate

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The process involves irradiating a single crystal of Corytuberine (B190840), pentahydrate with an X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This detailed structural information is invaluable for understanding the compound's physicochemical properties.

Table 1: Hypothetical Crystallographic Data for Corytuberine, Pentahydrate

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 20.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3321.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

Investigation of Polymorphism and Hydration States

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of hydrates are critical aspects of solid-state characterization. Different polymorphs or hydration states of Corytuberine could exhibit distinct properties, including solubility, stability, and bioavailability.

The investigation into these phenomena would involve controlled crystallization experiments under various conditions (e.g., different solvents, temperatures, and humidity levels). The resulting solid forms would be analyzed to identify any polymorphic transitions or changes in hydration state. Understanding the relationships between these different forms is essential for ensuring the consistency and performance of the final product. The presence of five water molecules in this compound suggests a stable hydrate (B1144303) form, but the potential for other hydrated or anhydrous forms should be systematically explored.

Advanced Solid-State Analytical Techniques (e.g., Powder X-ray Diffraction, Differential Scanning Calorimetry)

Beyond single-crystal X-ray diffraction, a suite of advanced analytical techniques is employed to characterize the solid-state properties of this compound.

Powder X-ray Diffraction (PXRD) is a powerful tool for routine identification and quality control. It provides a unique "fingerprint" for a specific crystalline form. By comparing the PXRD pattern of a sample to a reference pattern, one can confirm its identity and purity. PXRD is also instrumental in studying polymorphism, as different polymorphs will produce distinct diffraction patterns.